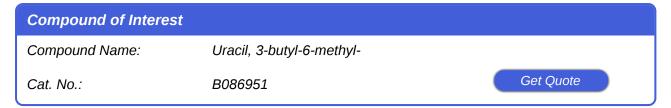


# An In-depth Technical Guide to 3-Butyl-6-methyl-uracil

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of 3-butyl-6-methyl-uracil. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

# **Chemical Identity and Properties**

3-Butyl-6-methyl-uracil, a derivative of the pyrimidine base uracil, is characterized by a butyl group attached to the nitrogen at position 3 and a methyl group at position 6 of the uracil ring.

Below is a summary of its key chemical and physical properties.



Property	Value	Reference
Molecular Formula	C9H14N2O2	[1][2]
Molecular Weight	182.22 g/mol	[1][2]
IUPAC Name	3-butyl-6-methylpyrimidine- 2,4(1H,3H)-dione	[1]
CAS Number	6589-36-2	[1][2]
Appearance	White to Off-White Solid	[2][3]
Melting Point	165-166 °C	[3]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
pKa (Predicted)	10.01 ± 0.40	[2]
XLogP3 (Predicted)	0.9	[1]

# **Synthesis and Characterization**

The synthesis of 3-butyl-6-methyl-uracil has been reported with good yields. The following section details a representative experimental protocol.

# Experimental Protocol: Synthesis of 3-Butyl-6-methyl-uracil

This protocol is based on the methodology described in the Journal of Pharmacy & Pharmacognosy Research[3].

#### Materials:

- · 6-methyluracil
- · Butyl bromide
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)



Dimethylformamide (DMF)

#### Procedure:

- A mixture of 6-methyluracil, a 1.5 molar excess of butyl bromide, and a 2 molar excess of potassium carbonate is prepared in dimethylformamide.
- The reaction mixture is stirred at room temperature for a duration of 20 hours.
- Following the reaction period, the mixture is poured into water.
- The resulting precipitate is collected by filtration.
- The crude product is purified by recrystallization from ethanol.

#### Results:

- Yield: 78%[3].
- Appearance: White crystals[3].

### **Characterization Data:**

- ¹H-NMR (500 MHz, CDCl₃/TMS, δ, ppm): 0.921 (t, J=7.4 Hz, 3H, CH₂CH₃), 1.347 (sex, J=7.4 Hz, 2H, CH₂CH₃), 1.55-1.63 (m, 2H, N(3)CH₂CH₂), 2.143 (s, 3H, CCH₃), 3.889 (t, J=7.5 Hz, 2H, N(3)CH₂), 5.580 (s, 1H, CH), 10.708 (s, 1H, N(1)H)[3].
- <sup>13</sup>C-NMR (125 MHz, CDCl<sub>3</sub>/TMS, δ, ppm): 13.73 (CH<sub>2</sub>CH<sub>3</sub>), 18.53 (C(6)CH<sub>3</sub>), 20.07 (CH<sub>2</sub>CH<sub>3</sub>), 29.70 (N(3)CH<sub>2</sub>CH<sub>2</sub>), 40.12 (N(3)CH<sub>2</sub>), 100.26 (C5), 149.96 (C6), 153.46 (C2), 163.46 (C4)[3].
- Elemental Analysis (Anal. calc. for C<sub>9</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>): C, 59.32%; H, 7.74%; N, 15.37%. (Found): C, 59.31%; H, 7.76%; N, 15.38%[3].



# Reactants 6-Methyluracil **Butyl Bromide** K₂CO₃ in DMF Process Stir at Room Temp (20 hours) Precipitation (in Water) Filtration Recrystallization (from Ethanol) Product & Analysis 3-Butyl-6-methyl-uracil (White Crystals) NMR Spectroscopy Elemental Analysis (1H, 13C)

#### Synthesis Workflow for 3-Butyl-6-methyl-uracil

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Caption: Synthesis and characterization workflow for 3-butyl-6-methyl-uracil.



# **Biological Activity and Potential Applications**

Derivatives of uracil are known for a wide range of therapeutic effects, including stimulating nucleic and protein metabolism, and are considered for the synthesis of new biologically active compounds[3].

# In Vitro Proliferative Activity

A study investigating the effect of 6-substituted uracil derivatives on the regeneration potential of immortalized fetal calf lung cells (LC) was conducted. The aim was to evaluate compounds capable of stimulating lung cell proliferation for potential drugs to accelerate lung regeneration[3][4]. While 3-butyl-6-methyl-uracil was among the compounds synthesized and tested, the highest proliferative activity in this specific study was observed for 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil[3][4][5].

#### **Antibacterial Potential**

While direct antibacterial studies on 3-butyl-6-methyl-uracil were not found, other 3-substituted uracil derivatives, specifically 3-substituted-6-(3-ethyl-4-methylanilino)uracils, have been synthesized and shown to be potent competitive inhibitors of bacterial DNA polymerase IIIC (pol IIIC). These compounds exhibited antibacterial activity against Gram-positive organisms[6] [7]. This suggests that the 3-position of the uracil ring is a viable site for modification to develop antibacterial agents.

# **Experimental Protocol: Cell Proliferation Assay**

The following is a general outline of the methodology used to assess the in vitro proliferative activity of uracil derivatives on lung epithelial cells[3].

#### Cell Line:

Immortalized fetal calf lung epithelial cells (LC).

#### Procedure:

 Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.

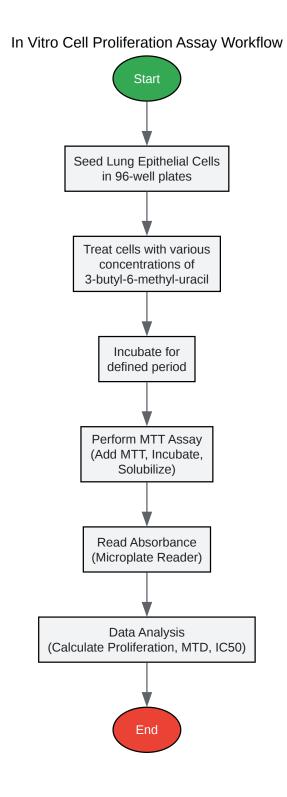






- Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 3-butyl-6-methyl-uracil). A control group with no compound is also maintained.
- Incubation: The plates are incubated for a defined period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- Viability/Proliferation Assessment: Cell proliferation is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, incubating, and then solubilizing the formazan crystals.
- Data Analysis: The absorbance is read using a microplate reader. The level of cell
  proliferation is calculated relative to the control group. The Maximum Tolerated Dose (MTD)
  and IC50 values (if applicable) are determined from the dose-response curves.





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Caption: General workflow for an in vitro cell proliferation assay.



# **Quantitative Biological Data**

Specific quantitative data, such as IC50 or EC50 values for 3-butyl-6-methyl-uracil, are not readily available in the reviewed literature. The table below presents related data for other uracil derivatives from the aforementioned cell proliferation study for context[3].

Compound	Assay System	Endpoint	Value	Reference
6-methyluracil	Immortalized Lung Cells	Max. Tolerated Dose (MTD)	0.24 mM	[3]
1-butyl-6- methyluracil	Immortalized Lung Cells	Max. Tolerated Dose (MTD)	> 0.96 mM	[3]
1-butyl-6- methyluracil	Immortalized Lung Cells	IC50	> 10 mM	[3]
3-methyl-6- cyclopropyluracil	Immortalized Lung Cells	IC50	> 10 mM	[3]

# Conclusion

3-Butyl-6-methyl-uracil is a readily synthesizable derivative of 6-methyluracil. While its specific biological activities are not extensively documented, the broader class of substituted uracils demonstrates a range of effects, including modulation of cell proliferation and antibacterial action. Further investigation into the pharmacological profile of 3-butyl-6-methyl-uracil is warranted to explore its potential therapeutic applications. The protocols and data presented in this guide serve as a foundational resource for researchers interested in this and related compounds.

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